molecular formula C25H24N4O5 B607937 Hetrombopag CAS No. 1257792-41-8

Hetrombopag

Número de catálogo B607937
Número CAS: 1257792-41-8
Peso molecular: 460.49
Clave InChI: GZVQTENBTUUXQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hetrombopag is an orally active human thrombopoietin receptor agonist.

Aplicaciones Científicas De Investigación

1. Pharmacokinetics and Pharmacodynamics Hetrombopag, a novel thrombopoietin receptor agonist, has been studied for its pharmacokinetic and pharmacodynamic properties. In healthy individuals, it demonstrated dose-proportional increases in plasma concentration and showed potent platelet elevation effects in a time- and dose-dependent manner (Zheng et al., 2017).

2. Interaction with Food Research on hetrombopag's interaction with food showed that high-fat and high-calorie meals significantly reduce its systemic exposure and platelet count sensitivity. This suggests the importance of taking hetrombopag in a fasted state to maintain its bioavailability and effectiveness (Wang et al., 2020).

3. Fasting Duration Impact Studies on the impact of postdose fasting duration on hetrombopag's pharmacokinetics and pharmacodynamics indicate its safety and effective adjustment in Chinese healthy subjects. These findings are significant for its clinical use in specific populations (Yang et al., 2020).

4. Treatment of Immune Thrombocytopenia Hetrombopag has been found effective in phase III trials for treating immune thrombocytopenia (ITP). It showed superiority over placebo in increasing platelet counts and reducing bleeding risks in ITP patients (Mei et al., 2021).

5. First Approval and Development Hetrombopag received its first approval in China for treating thrombocytopenia and aplastic anaemia, and is under phase III development for treating chemotherapy-induced thrombocytopenia. This marks a significant milestone in its development and application (Syed, 2021).

6. Drug Disposition and Therapeutic Dosing Research on hetrombopag's pharmacokinetics revealed nonlinear characteristics across evaluated dose ranges. A population pharmacokinetic/pharmacodynamic model developed from these studies aids in determining appropriate therapeutic dosing (Wang et al., 2021).

7. Severe Aplastic Anemia Treatment Hetrombopag has shown efficacy in treating severe aplastic anemia (SAA) in patients refractory to standard immunosuppressive therapy. It demonstrated encouraging hematologic responses and was well-tolerated for long-term use (Peng et al., 2022).

Propiedades

Número CAS

1257792-41-8

Nombre del producto

Hetrombopag

Fórmula molecular

C25H24N4O5

Peso molecular

460.49

Nombre IUPAC

5-(2-Hydroxy-3-(2-(5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-pyrazol-4-yl)hydrazineyl)phenyl)furan-2-carboxylic acid

InChI

InChI=1S/C25H24N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,26-28,30H,2-3,5-6H2,1H3,(H,32,33)

Clave InChI

GZVQTENBTUUXQX-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C2=CC=CC(NNC3=C(C)NN(C4=CC=C5CCCCC5=C4)C3=O)=C2O)O1)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SHR8735;  SHR 8735;  SHR-8735;  Hetrombopag

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag
Reactant of Route 2
Hetrombopag
Reactant of Route 3
Hetrombopag
Reactant of Route 4
Hetrombopag
Reactant of Route 5
Reactant of Route 5
Hetrombopag
Reactant of Route 6
Hetrombopag

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.